molecular formula C10H15N3 B12915262 n-Cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917896-01-6

n-Cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B12915262
CAS No.: 917896-01-6
M. Wt: 177.25 g/mol
InChI Key: YMJUNIZWOAXVHM-UHFFFAOYSA-N
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Description

n-Cyclopentyl-2-methylpyrimidin-4-amine (CAS: 917895-73-9) is a pyrimidine derivative with the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol . The compound features a pyrimidine core substituted with a cyclopentyl group at the 4-position and a methyl group at the 2-position. Additionally, a 4-methylphenyl group is attached at the 5-position of the pyrimidine ring. Pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, known for their roles in nucleic acid synthesis and as scaffolds for pharmaceuticals with antimicrobial, anticancer, and immunomodulatory properties .

Properties

CAS No.

917896-01-6

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C10H15N3/c1-8-11-7-6-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,11,12,13)

InChI Key

YMJUNIZWOAXVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopentyl-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with guanidine to form the cyclopentylguanidine intermediate. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: n-Cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: n-Cyclopentyl-2-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antiviral, antibacterial, and anticancer agent. Its derivatives have shown promising activity against various biological targets, making it a valuable scaffold for drug development .

Industry: The compound is also used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it can inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between n-Cyclopentyl-2-methylpyrimidin-4-amine and related pyrimidine derivatives:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Structural Features
This compound (917895-73-9) 2-methyl, 4-cyclopentyl, 5-(4-methylphenyl) 267.37 Lipophilic cyclopentyl and methylphenyl groups; balanced steric bulk.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-phenyl, 4-(2-fluorophenyl), 5-(4-methoxyphenylaminomethyl), 6-methyl Not reported Fluorine and methoxy groups enhance polarity; intramolecular H-bonding stabilizes conformation.
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine 2-amino, 4-(2-chloro-4-nitrophenyl), 6-methyl 264.67 (C₁₁H₉ClN₄O₂) Strong electron-withdrawing groups (Cl, NO₂); potential reactivity and antimicrobial activity.
5-(4-Chlorophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine 2-methyl, 4-cyclopentyl, 5-(4-chlorophenyl) 287.11 Chlorophenyl group increases lipophilicity; exact mass 287.1131.
N-Cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine (478029-89-9) Benzothieno ring, sulfanyl, 4-cyclopropyl, 2-(4-methylbenzyl) 377.52 (C₂₁H₁₉N₃S₂) Benzothieno ring enhances aromatic stacking; sulfanyl group impacts solubility.
Lipophilicity and Solubility
  • This compound : The cyclopentyl and methylphenyl groups contribute to moderate lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • N-(2-Fluorophenyl)-...
  • 4-(2-Chloro-4-nitrophenyl)-... () : Nitro and chloro substituents increase electron-withdrawing effects, possibly enhancing reactivity in biological systems but reducing metabolic stability .

Biological Activity

n-Cyclopentyl-2-methylpyrimidin-4-amine is a synthetic organic compound notable for its pyrimidine core, which has been associated with diverse biological activities. The structural characteristics of this compound suggest potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a 2-methylpyrimidine ring. Its molecular formula is C9H12N4C_9H_{12}N_4. The unique structure enhances its lipophilicity, which is crucial for interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in critical signaling pathways. Notably, compounds with similar pyrimidine structures have demonstrated efficacy as inhibitors of Janus kinase (JAK) enzymes, which are implicated in inflammatory responses and cancer proliferation.

Key Mechanisms:

  • Enzyme Inhibition : this compound may inhibit JAK enzymes, leading to reduced cytokine signaling and inflammation.
  • Receptor Modulation : The compound's binding affinity to various receptors could modulate cellular responses, making it a candidate for further pharmacological exploration.

Biological Activity Data

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts. Below is a summary table of its biological activity based on available studies:

Activity Type Description Reference
Anti-inflammatoryInhibits cytokine production in vitro, reducing inflammation markers.
AnticancerShows potential in inhibiting cancer cell proliferation in various models.
AntimicrobialExhibits activity against certain bacterial strains in preliminary assays.

Case Studies

  • Inhibition of JAK Pathways :
    A study investigated the effects of this compound on JAK2 inhibition. The results indicated that the compound could effectively reduce the phosphorylation of STAT proteins, which are downstream targets of JAK signaling involved in cell growth and survival.
  • Anticancer Activity :
    In a cellular model assessing the proliferation of cancer cells, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties :
    Preliminary assays revealed that the compound exhibited antimicrobial activity against Gram-positive bacteria, indicating its potential utility in treating bacterial infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups to enhance biological activity. Derivatives of this compound are also being explored for improved efficacy and selectivity against specific biological targets.

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